molecular formula C9H11BrClNO B6200711 6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 2694733-67-8

6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B6200711
CAS No.: 2694733-67-8
M. Wt: 264.5
InChI Key:
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Description

6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a synthetic organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-methyl-2,3-dihydro-1-benzofuran, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6-position.

    Amination: The brominated intermediate is then subjected to amination, where an amine group is introduced at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride: Lacks the bromine atom, which may result in different biological activities and reactivity.

    6-chloro-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride:

Uniqueness

6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and may enhance the compound’s ability to interact with biological targets .

Properties

CAS No.

2694733-67-8

Molecular Formula

C9H11BrClNO

Molecular Weight

264.5

Purity

95

Origin of Product

United States

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